Cas no 2228180-23-0 (thiolan-3-yl sulfamate)

チオラン-3-イルスルファメート(thiolan-3-yl sulfamate)は、硫黄含有複素環化合物の一種であり、有機合成化学や医薬品開発において重要な中間体として利用されます。この化合物の特徴は、チオラン環とスルファメート基の組み合わせにより、高い反応性と選択性を示す点です。特に、求核置換反応や環化反応において優れた反応性を発揮し、複雑な分子骨格の構築に有用です。また、比較的安定な物性を示すため、取り扱いが容易であることも利点です。医薬品分野では、生物活性分子の合成前駆体としての応用が期待されています。

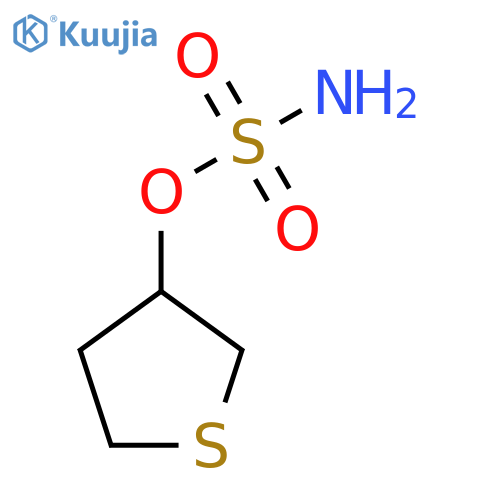

thiolan-3-yl sulfamate structure

商品名:thiolan-3-yl sulfamate

thiolan-3-yl sulfamate 化学的及び物理的性質

名前と識別子

-

- thiolan-3-yl sulfamate

- 2228180-23-0

- EN300-2003534

-

- インチ: 1S/C4H9NO3S2/c5-10(6,7)8-4-1-2-9-3-4/h4H,1-3H2,(H2,5,6,7)

- InChIKey: MHLILHGDINKZHE-UHFFFAOYSA-N

- ほほえんだ: S1CCC(C1)OS(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 183.00238550g/mol

- どういたいしつりょう: 183.00238550g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 103Ų

thiolan-3-yl sulfamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2003534-0.25g |

thiolan-3-yl sulfamate |

2228180-23-0 | 0.25g |

$999.0 | 2023-09-16 | ||

| Enamine | EN300-2003534-10.0g |

thiolan-3-yl sulfamate |

2228180-23-0 | 10g |

$4667.0 | 2023-05-25 | ||

| Enamine | EN300-2003534-0.5g |

thiolan-3-yl sulfamate |

2228180-23-0 | 0.5g |

$1043.0 | 2023-09-16 | ||

| Enamine | EN300-2003534-5g |

thiolan-3-yl sulfamate |

2228180-23-0 | 5g |

$3147.0 | 2023-09-16 | ||

| Enamine | EN300-2003534-2.5g |

thiolan-3-yl sulfamate |

2228180-23-0 | 2.5g |

$2127.0 | 2023-09-16 | ||

| Enamine | EN300-2003534-1.0g |

thiolan-3-yl sulfamate |

2228180-23-0 | 1g |

$1086.0 | 2023-05-25 | ||

| Enamine | EN300-2003534-1g |

thiolan-3-yl sulfamate |

2228180-23-0 | 1g |

$1086.0 | 2023-09-16 | ||

| Enamine | EN300-2003534-5.0g |

thiolan-3-yl sulfamate |

2228180-23-0 | 5g |

$3147.0 | 2023-05-25 | ||

| Enamine | EN300-2003534-0.05g |

thiolan-3-yl sulfamate |

2228180-23-0 | 0.05g |

$912.0 | 2023-09-16 | ||

| Enamine | EN300-2003534-0.1g |

thiolan-3-yl sulfamate |

2228180-23-0 | 0.1g |

$956.0 | 2023-09-16 |

thiolan-3-yl sulfamate 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

2228180-23-0 (thiolan-3-yl sulfamate) 関連製品

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量